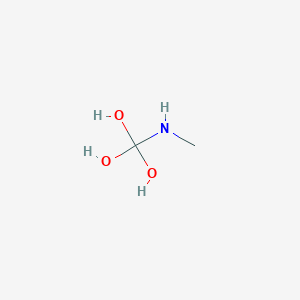
Tri-hydroxymethylaminomethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri-hydroxymethylaminomethane is a useful research compound. Its molecular formula is C2H7NO3 and its molecular weight is 93.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biochemical and Molecular Biology Applications
Buffering Agent:
Tris is predominantly used as a buffering agent in biochemical and molecular biology laboratories. Its ability to maintain a stable pH makes it essential for various biochemical reactions, particularly those involving nucleic acids. The effective buffering range of Tris is between pH 7.0 and 9.0, with a pKa of approximately 8.1 at 25 °C . It is commonly found in buffer solutions such as TAE (Tris-acetate-EDTA) and TBE (Tris-borate-EDTA), which are critical for DNA electrophoresis.
Protein Solubilization:
In addition to its role in nucleic acid work, Tris buffers are also utilized for protein solubilization. The compound helps maintain the stability and activity of proteins during purification processes . It is often included in lysis buffers for cell disruption and protein extraction.
Metal Ion Complexation:
Tris has the capability to complex with metal ions, which can be advantageous in various enzymatic reactions where metal cofactors are involved .
Clinical Applications
Acid-Base Management:
In clinical settings, Tris is used for managing acid-base disorders. It serves as a buffering agent to correct metabolic acidosis, particularly in critically ill patients. Studies have shown that Tris can effectively correct acidosis with fewer side effects compared to traditional sodium bicarbonate treatments . For instance, it has been employed during liver transplantation and in patients with acute respiratory distress syndrome (ARDS), where managing sodium levels is crucial .
Emergency Medicine:
Tris has been noted for its utility in emergency medicine as a CO2 buffer. Unlike sodium bicarbonate, which increases plasma sodium levels and produces carbon dioxide during the buffering process, Tris does not have these effects. This characteristic makes it particularly useful in patients with compromised pulmonary function .
Case Study 1: Severe Lactic Acidosis Treatment
A case study reported the use of Tris to treat severe lactic acidosis in a patient undergoing highly active antiretroviral therapy (HAART). The administration of Tris provided effective buffering where traditional agents failed, highlighting its potential in critical care settings .
Case Study 2: Clinical Trials on Efficacy
A systematic review analyzed 21 studies involving critically ill patients treated with Tris for acidosis management. The findings indicated that Tris corrected acidosis effectively while minimizing complications such as hypercarbia and hypernatremia compared to sodium bicarbonate . Adverse effects noted included hyperkalemia and tissue damage upon extravasation.
Comparative Data Table
| Application Area | Specific Use Cases | Advantages of Tris | Limitations |
|---|---|---|---|
| Biochemistry | Buffering for nucleic acids (TAE/TBE) | Stable pH; effective over a wide range | Requires careful pH adjustment |
| Protein Solubilization | Lysis buffers for protein extraction | Maintains protein stability | May interfere with some assays |
| Clinical Use | Treatment of metabolic acidosis | Fewer side effects than sodium bicarbonate | Limited availability in some regions |
| Emergency Medicine | CO2 buffering in respiratory failure | Effective without reliance on pulmonary function | Less known among practitioners |
属性
CAS 编号 |
7283-04-7 |
|---|---|
分子式 |
C2H7NO3 |
分子量 |
93.08 g/mol |
IUPAC 名称 |
methylaminomethanetriol |
InChI |
InChI=1S/C2H7NO3/c1-3-2(4,5)6/h3-6H,1H3 |
InChI 键 |
FYFFGSSZFBZTAH-UHFFFAOYSA-N |
规范 SMILES |
CNC(O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















